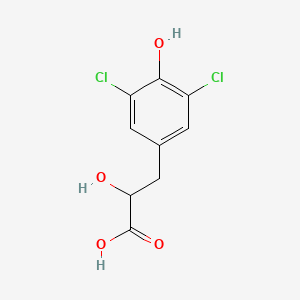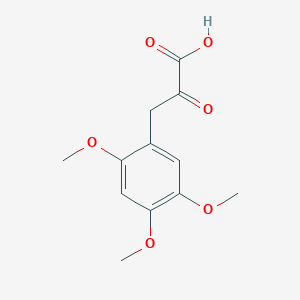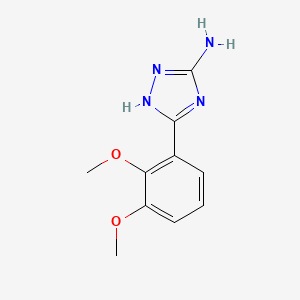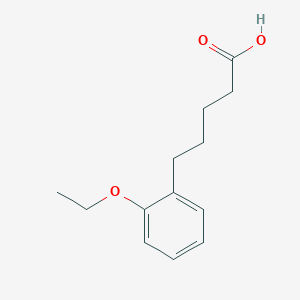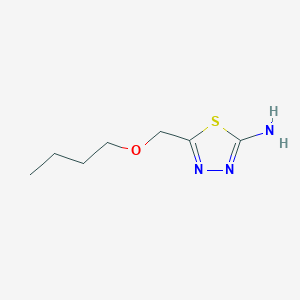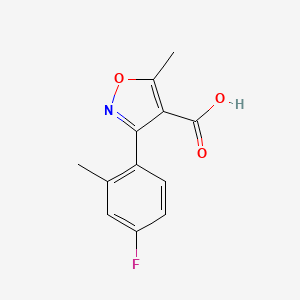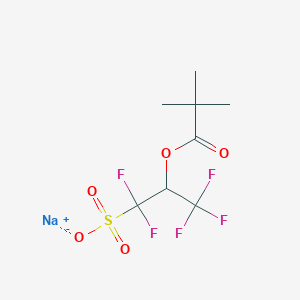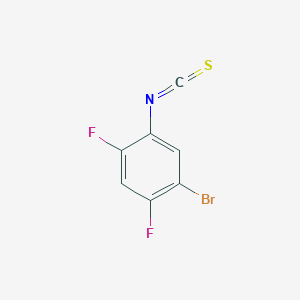
2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trimethoxybenzohydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates possible anticancer properties due to its ability to inhibit certain enzymes and proteins.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole exerts its effects involves interaction with various molecular targets. For instance, its anticancer activity may be attributed to the inhibition of enzymes like tubulin or heat shock proteins, disrupting cellular processes essential for cancer cell survival.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This specific arrangement may enhance its ability to interact with certain biological targets compared to other isomers.
Propiedades
Fórmula molecular |
C11H13N3O3S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3O3S/c1-15-7-5-9(17-3)8(16-2)4-6(7)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) |
Clave InChI |
HIYZNYXIGGQUMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C2=NN=C(S2)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


